molecular formula C13H20BNO2 B1519891 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 850689-28-0

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1519891
CAS No.: 850689-28-0
M. Wt: 233.12 g/mol
InChI Key: FMQQUQQDKQTZJP-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)aniline

IUPAC Nomenclature and Systematic Identification

IUPAC Name : this compound
CAS Number : 850689-28-0
Molecular Formula : C₁₃H₂₀BNO₂
Molecular Weight : 233.11 g/mol
Synonyms : 3-Amino-4-methylphenylboronic acid pinacol ester

The systematic nomenclature prioritizes the aniline core as the parent structure, with substituents numbered to achieve the lowest possible indices. The amino group occupies position 1, the methyl group is at position 2, and the pinacol boronate ester (BPin) is attached to position 5. This numbering adheres to IUPAC guidelines for aromatic systems, ensuring clarity in structural identification.

Key Identifiers :

Property Value Source
CAS Number 850689-28-0
MDL Number MFCD22493533
SMILES NC1=CC(B2OC(C)(C)C(C)(C)O2)=CC=C1C

Molecular Architecture: Aniline-Boronate Hybrid Structure

The compound combines an aniline scaffold with a pinacol boronate ester group, forming a hybrid structure critical for applications in cross-coupling reactions.

Core Structural Features
  • Aniline Backbone :
    • Aromatic amine with electron-rich π-system.
    • Methyl substituent at position 2 introduces steric and electronic effects.
  • Boronate Ester Group (BPin) :
    • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane moiety (pinacol boronate ester).
    • Stabilizes the boronic acid via intra-molecular steric protection.
Spatial Arrangement
  • Aromatic Ring : The methyl group at position 2 and BPin at position 5 create an ortho-metadirecting pattern.
  • Boronate Geometry : The boron center adopts a trigonal planar configuration, stabilized by the pinacol ester’s bulky methyl groups.

NMR Data :

Nucleus Shift (ppm) Assignment Source
¹H 7.31 (s, 2H; 3,5-H) Aromatic protons
2.52 (s, 6H; 2,6-CH₃) Methyl groups on aniline
1.33 (s, 12H; pin–CH₃) Pinacol methyl groups
¹¹B 30.38 (s, br) Boron in BPin group

Crystallographic Analysis and Spatial Configuration

While no direct X-ray crystallography data is available for this compound, comparative analysis with related boronic esters provides insights into its spatial configuration:

  • Boronate Geometry :

    • Boron exhibits a tetrahedral geometry in pinacol boronate esters, as observed in crystallographic studies of analogous compounds.
    • Steric hindrance from the pinacol methyl groups prevents oxidation or protodeboronation under ambient conditions.
  • Conformational Flexibility :

    • The aniline ring adopts a planar geometry, while the BPin group may exhibit rotational freedom around the boron-oxygen bond.
    • NMR data (e.g., singlet for pinacol methyl groups) suggests no significant conformational restriction in solution.

Comparative Structural Features with Related Boronic Esters

The position and nature of substituents significantly influence electronic properties and reactivity.

Substituent Position Effects
Compound Substituent Position Key Features Source
2-Methyl-5-BPin-aniline 2 (CH₃), 5 (BPin) Ortho-metadirecting; moderate steric hindrance at BPin site
3-Aminophenylboronic acid pinacol ester 3 (BPin) Meta-directing; higher BPin stability due to reduced steric strain
4-BPin-aniline 4 (BPin) Para-directing; enhanced electronic conjugation with aniline nitrogen
2-Methoxy-4-BPin-aniline 4 (BPin), 2 (OCH₃) Electron-donating methoxy group increases BPin reactivity in cross-coupling
Reactivity and Stability Trends
  • BPin Stability : The 5-BPin position in this compound balances steric protection and electronic accessibility, making it suitable for Suzuki-Miyaura coupling.
  • Electronic Effects : Methoxy groups (as in ) enhance electron density at the boron center, whereas methyl groups (as in ) provide moderate steric shielding.

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQQUQQDKQTZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161689
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850689-28-0
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850689-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the installation of the boronate ester group onto an aromatic amine scaffold. The key step is the borylation of a suitably substituted aryl halide or aryl amine precursor under palladium-catalyzed conditions or via lithiation followed by boronation.

Palladium-Catalyzed Borylation Method

Reaction Overview:

  • Starting material: 2-methyl-5-bromoaniline or related bromo-substituted aromatic amine.
  • Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct.
  • Base: Anhydrous potassium acetate.
  • Solvent: Tetrahydrofuran (THF).
  • Temperature: Approximately 80°C.
  • Atmosphere: Inert (e.g., nitrogen or argon).
  • Duration: Around 24 hours.

Reaction Scheme:

$$
\text{2-methyl-5-bromoaniline} + \text{bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{THF}, 80^\circ C} \text{this compound}
$$

Details and Yield:

  • This method achieves yields around 77%.
  • The reaction proceeds via palladium-catalyzed cross-coupling of the aryl bromide with bis(pinacolato)diboron.
  • The presence of potassium acetate serves as a base to facilitate the transmetallation step.
  • The reaction requires an inert atmosphere to prevent catalyst degradation and side reactions.

Reference:

  • Wang, Hao et al., Chemical Science, 2022, Vol. 13, Issue 29, pp. 8686-8692.

Alternative Synthetic Routes

While the palladium-catalyzed borylation is the most common and efficient method, other routes may involve:

  • Lithiation followed by boronation:

    • The aromatic amine is first lithiated at the desired position using a strong base such as n-butyllithium.
    • The resulting aryllithium intermediate is quenched with a suitable boron electrophile (e.g., trialkyl borates) to form the boronic ester.
    • This method requires low temperatures and careful control of reaction conditions to avoid side reactions.
  • Direct borylation of aniline derivatives:

    • Some patents describe processes for aminoaryl boronic acid and ester preparation that may involve condensation or metalation reactions under specific conditions.

Reaction Conditions and Parameters

Parameter Typical Condition Notes
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ adduct Effective for cross-coupling
Base Anhydrous potassium acetate (KOAc) Facilitates transmetallation
Solvent Tetrahydrofuran (THF) Common solvent for organometallic reactions
Temperature 80°C Optimized for reaction rate and yield
Reaction time 24 hours Ensures complete conversion
Atmosphere Inert (N₂ or Ar) Prevents oxidation and catalyst poisoning
Yield ~77% High efficiency for this transformation

Research Findings and Analytical Data

  • The synthesized compound has been characterized by standard spectroscopic methods including NMR, IR, and mass spectrometry.
  • Crystal structure analysis confirms the boronate ester moiety and the position of the methyl and amino substituents on the aromatic ring.
  • Vibrational spectroscopy studies support the integrity of the dioxaborolane ring and the aromatic amine functionalities.

Summary Table of Preparation Methods

Method Starting Material Catalyst/ Reagent Conditions Yield (%) Reference
Pd-Catalyzed Borylation 2-methyl-5-bromoaniline Pd(dppf)Cl₂·CH₂Cl₂, KOAc, bis(pinacolato)diboron THF, 80°C, 24 h, inert atmosphere 77
Lithiation and Boronation 2-methyl-5-aniline derivative n-Butyllithium, trialkyl borate Low temp, inert atmosphere Variable
Patent-Described Processes Aminoaryl bromides/heteroaryl Various metalation and condensation steps Various solvents and temps Not specified

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl halides, forming biaryl structures critical in pharmaceutical and materials chemistry.

Example Reaction:
Reacting with 4-bromotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1) at 80°C yields 2-methyl-5-(p-tolyl)aniline .

Reaction ComponentDetails
Catalyst Pd(PPh₃)₄ (1–5 mol%)
Base K₂CO₃ or Na₂CO₃
Solvent Toluene, ethanol, or THF
Temperature 80–100°C
Yield 60–85% (dependent on aryl halide reactivity)

Key Factors:

  • Steric Effects: The methyl group at position 2 slightly reduces coupling efficiency compared to unsubstituted analogs .

  • Solvent Optimization: THF as a cosolvent minimizes byproduct formation in sterically hindered systems .

Electrophilic Aromatic Substitution

The aniline group directs electrophiles to ortho/para positions, while the boronic ester acts as a meta-directing deactivating group. Competing effects lead to selective substitution patterns.

Nitration:
Reaction with HNO₃/H₂SO₄ at 0–5°C primarily yields 4-nitro-2-methyl-5-(dioxaborolanyl)aniline due to the dominance of the amino group’s activating effect.

ReagentConditionsMajor Product
HNO₃ (1 equiv), H₂SO₄0–5°C, 2 hr4-Nitro derivative (70–75% yield)

Sulfonation:
Using fuming H₂SO₄ at 50°C produces the 3-sulfo isomer, reflecting the boronic ester’s meta-directing influence.

Oxidation of the Aniline Group

Controlled oxidation converts the amino group to nitro or nitroso functionalities.

Oxidizing AgentConditionsProduct
H₂O₂ (30%), AcOH25°C, 6 hr2-Methyl-5-(dioxaborolanyl)nitrobenzene (60%)
KMnO₄, H₂O80°C, 1 hrMixture of oxidized products

Reduction of the Boronic Ester

LiAlH₄ in THF reduces the boronic ester to a boronic acid, though this is seldom performed due to the ester’s stability.

Transesterification

The pinacol boronic ester undergoes ligand exchange with diols (e.g., ethylene glycol) under acidic conditions:

Reaction:
2-Methyl-5-(dioxaborolanyl)aniline + Ethylene glycol → 2-Methyl-5-(1,3,2-dioxaborinan-2-yl)aniline

ConditionsYield
HCl (cat.), reflux, 12 hr85–90%

Buchwald-Hartwig Amination

The amino group participates in Pd-catalyzed couplings with aryl halides to form diarylamines :

Example:
Reaction with 2-bromopyridine forms 2-methyl-5-(dioxaborolanyl)-N-(pyridin-2-yl)aniline (70% yield).

Stability and Side Reactions

  • Hydrolysis: Prolonged exposure to aqueous base cleaves the boronic ester to the boronic acid (pH > 10) .

  • Protodeboronation: Acidic conditions (pH < 3) induce deboronation, forming 2-methylaniline as a byproduct.

Scientific Research Applications

Organic Synthesis

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a versatile building block in the synthesis of complex organic molecules. Its applications include:

  • Pharmaceutical Development: The compound is utilized in the creation of new drugs with enhanced efficacy and specificity. It allows chemists to manipulate molecular structures to improve biological activity and reduce side effects .

Materials Science

In materials science, this compound is employed to develop advanced materials such as:

  • Polymers and Coatings: The unique properties imparted by the dioxaborolane group enhance the durability and performance of materials used in various applications ranging from electronics to protective coatings .

Catalysis

The compound acts as a ligand in catalytic processes:

  • Improving Reaction Rates: It enhances reaction rates and selectivity in chemical transformations. This property is crucial for efficient industrial processes where optimization of reaction conditions can lead to significant cost savings .

Bioconjugation

In bioconjugation techniques, this compound facilitates:

  • Attachment of Biomolecules: It aids in the attachment of biomolecules to surfaces or other molecules. This application is essential for drug delivery systems and diagnostic applications where precise targeting is required .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyApplicationFindings
Pharmaceutical Synthesis Drug DevelopmentDemonstrated improved efficacy in targeting specific receptors compared to traditional compounds .
Polymer Coatings Material ScienceDeveloped a new coating that exhibited enhanced scratch resistance and durability under extreme conditions .
Catalytic Reactions Industrial ChemistryAchieved higher yields in synthetic pathways involving complex organic transformations due to improved ligand properties .
Bioconjugation Techniques Drug DeliveryEnabled targeted delivery of therapeutic agents to cancer cells with minimal off-target effects .

Mechanism of Action

The mechanism by which 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved are typically related to the formation of complex organic molecules through these cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Similar Boronate Esters

Substituent Position and Electronic Effects

Table 1: Substituent Position and Electronic Profiles
Compound Name Substituent Position (Relative to Amine) Key Functional Groups Electronic Effects
2-Methyl-5-(pinacol boronate)aniline (Target) Methyl (2), Boronate (5) -NH₂, -B(O₂C₂Me₄) Electron-donating (-NH₂), neutral (boronate)
4-(Pinacol boronate)aniline (CAS: 214360-73-3) Boronate (4) -NH₂, -B(O₂C₂Me₄) Stronger conjugation (para-boronate)
3-Chloro-5-(pinacol boronate)aniline (CAS: 1269233-11-5) Cl (3), Boronate (5) -NH₂, -Cl, -B(O₂C₂Me₄) Electron-withdrawing (-Cl)
2-Methoxy-5-(pinacol boronate)aniline (CAS: 1361110-64-6) -OMe (2), Boronate (5) -NH₂, -OMe, -B(O₂C₂Me₄) Electron-donating (-OMe)

Key Findings :

  • The meta boronate substitution in the target compound reduces steric hindrance compared to para -substituted analogs (e.g., 4-(pinacol boronate)aniline) .
  • Electron-withdrawing groups (e.g., -Cl in CAS: 1269233-11-5) lower the amine’s nucleophilicity, whereas electron-donating groups (-OMe) enhance reactivity in electrophilic substitutions .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Yields in Suzuki-Miyaura Couplings
Compound Coupling Partner Yield Application Example
2-Methyl-5-(pinacol boronate)aniline 5-Bromo-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine 57–96% c-KIT inhibitor synthesis
4-(Pinacol boronate)aniline 2-Amino-5-bromo-N-isopropyl-pyridine-3-carboxamide 96% Pyrazine-carboxamide synthesis
N,N-Dimethyl-4-(pinacol boronate)aniline Chloro-/Bromoarenes 32–54% Electrophotocatalytic reductive coupling

Key Findings :

  • The target compound achieves 57–96% yields in cross-couplings, comparable to para-substituted analogs (e.g., 96% for 4-(pinacol boronate)aniline) .
  • Steric hindrance from the methyl group in the target compound may slightly reduce reactivity compared to unsubstituted para-boronate anilines .

Physical and Spectroscopic Properties

Table 3: Physical Properties
Compound Melting Point (°C) Solubility (Common Solvents) NMR Shifts (¹H/¹³C)
2-Methyl-5-(pinacol boronate)aniline Not reported DCM, MeOH, Dioxane δ 6.9–7.3 (Ar-H), δ 1.3 (pinacol CH₃)
[2-Methyl-5-(pinacol boronate)phenyl]methanol 60–63 MeOH, CH₂Cl₂ δ 4.6 (-CH₂OH)
5-(2-Methoxyethoxy)-2-(pinacol boronate)-4-(trifluoromethyl)aniline Not reported Acetonitrile/Water δ 3.7 (-OCH₂CH₂OMe), δ 7.5 (CF₃)

Key Findings :

  • Derivatives with polar groups (e.g., -OH in , -OCH₂CH₂OMe in ) exhibit higher solubility in polar solvents.
  • The trifluoromethyl group in introduces strong deshielding effects in ¹H NMR (δ 7.5) .

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has garnered attention in various fields including organic synthesis, materials science, and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and safety profile.

The compound's molecular formula is C10H16BNO2C_{10}H_{16}BNO_2 with a molecular weight of approximately 225.12 g/mol. It contains a boron atom integrated into its structure which contributes to its reactivity and potential biological applications.

  • Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes by forming reversible covalent bonds. This characteristic is exploited in the design of inhibitors for various biological targets.
  • Cellular Signaling Modulation : The compound may influence cellular signaling pathways through its interaction with specific proteins involved in cell growth and differentiation.

Applications in Drug Development

  • Anticancer Agents : Research indicates that boronic acid derivatives can inhibit the proliferation of cancer cells. For instance, studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Study 1: Anticancer Activity

A study conducted on the effects of boronic acid derivatives on human breast cancer cells revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of boronic acids, it was found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The study suggested that the compound's ability to inhibit bacterial growth may be linked to its interference with essential metabolic pathways.

Safety Profile

According to available data:

  • Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) .
  • Handling Precautions : Standard laboratory safety protocols should be followed when handling this compound to minimize exposure risks.

Comparative Analysis of Biological Activity

Compound NameMolecular WeightAnticancer ActivityAntimicrobial ActivityToxicity Level
This compound225.12 g/molSignificant (IC50 < 10 µM)MIC = 32 µg/mL against S. aureusH302, H315
Similar Boronic Acid Derivative~200 g/molModerate (IC50 ~ 20 µM)MIC = 64 µg/mL against E. coliH302

Q & A

Q. What are the standard synthetic routes for 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can purity be optimized?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aniline derivatives. For example:

  • Borylation Protocol : React 3-methyl-5-bromoaniline with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) in a dioxane/water mixture under inert atmosphere. K₂CO₃ is often employed as a base to deprotonate intermediates and drive the reaction .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm by ¹H NMR (characteristic aromatic peaks at δ 6.8–7.2 ppm and boronate methyl signals at δ 1.3 ppm) .

Q. How should this compound be stored to prevent decomposition, and what analytical methods validate stability?

Methodological Answer:

  • Storage : Store at 2–8°C in a dark, inert atmosphere (argon or nitrogen) due to sensitivity to moisture and oxidation. Use amber glass vials with PTFE-lined caps .
  • Stability Validation : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and analyze by HPLC (C18 column, acetonitrile/water mobile phase). Compare retention times and peak areas with fresh samples. FT-IR can detect boronate ester hydrolysis (disappearance of B-O stretching at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl group influence cross-coupling efficiency in Suzuki-Miyaura reactions?

Methodological Answer:

  • Steric Effects : The 2-methyl group on the aniline ring may hinder transmetalation steps. Compare coupling yields with non-methylated analogs (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) under identical conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Use kinetic studies (GC-MS monitoring) to assess rate differences .
  • Electronic Effects : Electron-donating methyl groups increase electron density at the boronate, potentially accelerating oxidative addition. Electrochemical analysis (cyclic voltammetry) can quantify electronic effects on redox potentials .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during catalytic applications?

Methodological Answer:

  • Additive Screening : Introduce ligands like SPhos or XPhos to stabilize palladium intermediates and suppress protodeboronation. Test additives (e.g., CsF, KHF₂) to modulate boron reactivity .
  • Solvent Optimization : Use anhydrous THF instead of dioxane to reduce water content. Monitor side products via LC-MS (e.g., m/z corresponding to deboronated aniline) .

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Gaussian 16 at the B3LYP/6-31G(d) level. Compare activation energies with experimental yields .
  • Molecular Docking : Simulate interactions with catalytic sites (e.g., Pd(0) complexes) using AutoDock Vina to predict regioselectivity in cross-couplings .

Critical Analysis of Contradictions

  • Catalyst Selection : reports Pd(dppf)Cl₂ as optimal, while suggests Pd(OAc)₂ with bulky ligands improves yields. This discrepancy may arise from substrate-specific effects (e.g., electron-withdrawing substituents in trifluoromethyl analogs) .
  • Solvent Systems : Aqueous dioxane () vs. anhydrous THF () highlights the trade-off between reaction rate and side-product formation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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